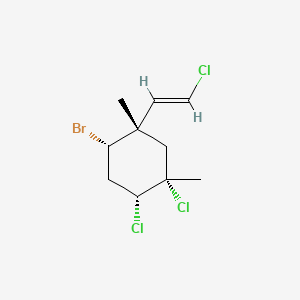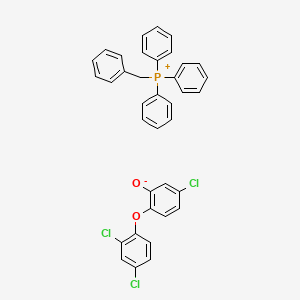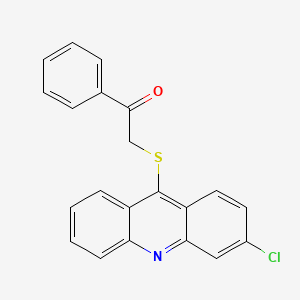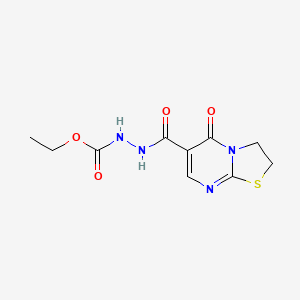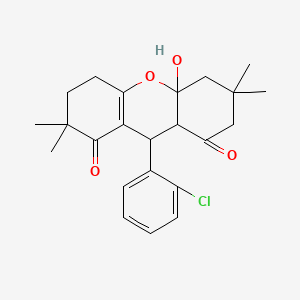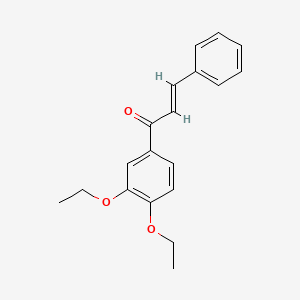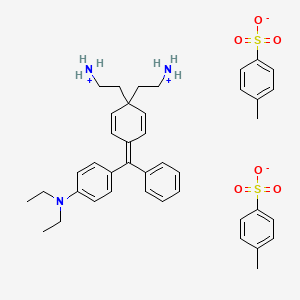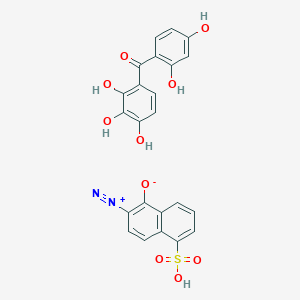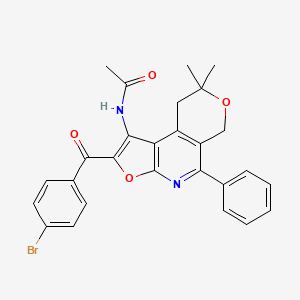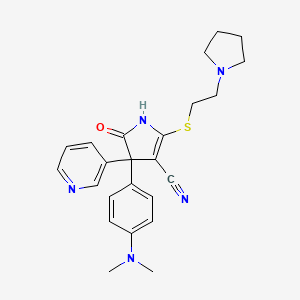
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring, a pyridine ring, and various functional groups, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the nitrile group at the 3-position. Subsequent steps involve the addition of the dimethylamino phenyl group, the pyridinyl group, and the thioether linkage. Each step requires specific reagents and conditions, such as:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the nitrile group: This step can be carried out using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or copper(I) cyanide.
Addition of the dimethylamino phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a dimethylamino benzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the pyridinyl group: This step can be performed using a Suzuki coupling reaction, where a pyridinyl boronic acid is coupled with a halogenated intermediate.
Formation of the thioether linkage: This can be achieved through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of advanced materials, such as polymers and dyes, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- can be compared with other similar compounds, such as:
1H-Pyrrole-3-carbonitrile derivatives: These compounds share the pyrrole ring and nitrile group but differ in the substituents attached to the ring. They may have different biological activities and chemical properties.
Pyridine derivatives: These compounds contain the pyridine ring and may have similar biological activities but differ in their chemical reactivity and synthesis methods.
Thioether-containing compounds: These compounds contain the thioether linkage and may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- lies in its complex structure, which combines multiple functional groups and heterocyclic rings, leading to diverse chemical reactivity and potential biological activities.
属性
CAS 编号 |
88709-68-6 |
|---|---|
分子式 |
C24H27N5OS |
分子量 |
433.6 g/mol |
IUPAC 名称 |
4-[4-(dimethylamino)phenyl]-5-oxo-4-pyridin-3-yl-2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C24H27N5OS/c1-28(2)20-9-7-18(8-10-20)24(19-6-5-11-26-17-19)21(16-25)22(27-23(24)30)31-15-14-29-12-3-4-13-29/h5-11,17H,3-4,12-15H2,1-2H3,(H,27,30) |
InChI 键 |
SWBZNTZNQHZYIL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2(C(=C(NC2=O)SCCN3CCCC3)C#N)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



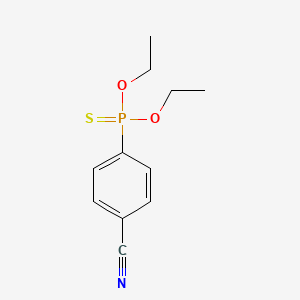
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
